1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene
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Overview
Description
1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene is an organic compound characterized by the presence of a methoxyphenyl group attached to a prop-1-yne backbone, which is further connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetylene and benzene derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts: Palladium or copper catalysts are often used to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 50-100°C to ensure optimal reaction rates.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties and inhibition of the STAT3 pathway.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A potential bioactive compound with unique preparation methods.
Properties
CAS No. |
816423-11-7 |
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Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(1,1-diphenylprop-2-ynyl)-4-methoxybenzene |
InChI |
InChI=1S/C22H18O/c1-3-22(18-10-6-4-7-11-18,19-12-8-5-9-13-19)20-14-16-21(23-2)17-15-20/h1,4-17H,2H3 |
InChI Key |
CNHXDKQBQXEGSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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